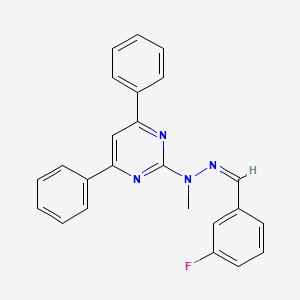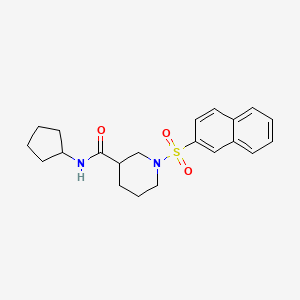![molecular formula C21H27N3O4S B5299135 N-cyclohexyl-2-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenoxy)propanamide](/img/structure/B5299135.png)
N-cyclohexyl-2-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenoxy)propanamide, commonly referred to as compound X, is a chemical compound with potential applications in scientific research.
Mécanisme D'action
Compound X exerts its effects through the inhibition of various enzymes and receptors, including the proteasome, tyrosine kinase, and histone deacetylase. By inhibiting these targets, compound X can modulate various cellular processes, including cell cycle progression, apoptosis, and gene expression.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the prevention of atherosclerosis, and the protection of neurons. These effects are mediated through the modulation of various cellular processes, including cell cycle progression, apoptosis, and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
Compound X has several advantages for lab experiments, including its high purity and yield, as well as its specificity for various targets. However, compound X also has some limitations, including its potential toxicity and the need for further optimization of the synthesis method.
Orientations Futures
There are several future directions for the study of compound X, including the optimization of the synthesis method, the identification of new targets for compound X, and the development of more potent analogs. Additionally, the potential applications of compound X in various fields, including cancer research, cardiovascular disease, and neurological disorders, warrant further investigation.
Conclusion:
In conclusion, compound X is a promising chemical compound with potential applications in scientific research. Its synthesis method has been optimized to yield high purity and high yield, and it has been extensively studied for its potential applications in various fields. Further research is needed to fully understand the mechanism of action of compound X and to optimize its potential applications.
Méthodes De Synthèse
The synthesis of compound X involves the reaction between N-cyclohexyl-2-(4-hydroxyphenoxy)propanamide and 3-pyridinemethanamine, followed by the addition of sulfonic acid. The resulting compound is then purified through recrystallization. The synthesis method has been optimized to yield high purity and high yield of compound X.
Applications De Recherche Scientifique
Compound X has been extensively studied in scientific research for its potential applications in various fields, including cancer research, cardiovascular disease, and neurological disorders. In cancer research, compound X has shown promising results in inhibiting the growth and proliferation of cancer cells. In cardiovascular disease, compound X has been shown to have anti-inflammatory and anti-platelet effects, which can potentially prevent the development of atherosclerosis. In neurological disorders, compound X has been shown to have neuroprotective effects and can potentially be used in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
N-cyclohexyl-2-[4-(pyridin-3-ylmethylsulfamoyl)phenoxy]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-16(21(25)24-18-7-3-2-4-8-18)28-19-9-11-20(12-10-19)29(26,27)23-15-17-6-5-13-22-14-17/h5-6,9-14,16,18,23H,2-4,7-8,15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQINSZXXGHPMAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)OC2=CC=C(C=C2)S(=O)(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-fluorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B5299058.png)
![7-(1H-indol-7-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5299063.png)
![4-chloro-1-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5299069.png)
![4-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-2-quinoxalinylbenzenesulfonamide](/img/structure/B5299071.png)
![ethyl 2-{[5-(4-bromophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5299084.png)
![1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5299091.png)

![2-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl acetate](/img/structure/B5299101.png)
![4-[2-(3-chlorobenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 2-furoate](/img/structure/B5299116.png)
![3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5299117.png)

![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B5299142.png)
![2-{2-methoxy-4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}-N-(1-phenylethyl)acetamide](/img/structure/B5299149.png)
![3-(2-ethoxyphenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5299151.png)